(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Description
Significance of Pyrrolopyridine Scaffolds in Medicinal Chemistry
Pyrrolopyridines, also known as azaindoles, are considered "privileged structures" in medicinal chemistry. pharmablock.comnih.gov This designation is due to their recurring presence in biologically active compounds and their ability to interact with multiple biological targets. The four isomers of azaindole (4-, 5-, 6-, and 7-azaindole) are bioisosteres of the naturally occurring indole (B1671886) ring system, meaning they have similar shapes and electronic properties. nih.govnih.gov This similarity allows medicinal chemists to substitute an indole core with an azaindole to fine-tune a drug candidate's properties. pharmablock.com
The addition of a nitrogen atom into the indole's benzene (B151609) ring to form a pyrrolopyridine scaffold can modulate key characteristics such as:
Binding Affinity: The pyridine (B92270) nitrogen can act as an additional hydrogen bond acceptor, potentially leading to stronger interactions with biological targets like protein kinases and enhancing potency. pharmablock.com
Physicochemical Properties: The nitrogen atom alters the molecule's polarity, solubility, and lipophilicity, which are critical factors for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Intellectual Property: Creating novel azaindole-based molecules provides an avenue for new patents in a competitive pharmaceutical landscape. pharmablock.com
The pyrrolopyridine framework is a cornerstone in the development of kinase inhibitors, a major class of drugs used in oncology. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation can lead to cancer. The azaindole scaffold is adept at fitting into the ATP-binding pocket of many kinases. acs.org For example, Vemurafenib, a 7-azaindole (B17877) derivative, is an FDA-approved drug for treating melanoma. nih.gov Similarly, Pexidartinib, which also contains a 7-azaindole core, is used to treat tenosynovial giant cell tumors. nih.govnih.gov The utility of these scaffolds extends beyond cancer to include treatments for neurological disorders, inflammation, and infectious diseases. nih.govdigitellinc.comacs.org
| Compound Name | Scaffold Type | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Vemurafenib | 7-Azaindole | Oncology (Melanoma) | BRAF V600E kinase inhibitor nih.gov |
| Pexidartinib | 7-Azaindole | Oncology (Tenosynovial Giant Cell Tumor) | CSF1R kinase inhibitor nih.govmdpi.com |
| Trilaciclib | Pyrrolo[2,3-d]pyrimidine | Oncology (Chemotherapy Support) | CDK4/6 inhibitor researchgate.net |
| PF-06764427 | 4-Azaindole | Neurology (Investigational) | M1 mAChR PAM agonist nih.gov |
Rationale for Academic Investigation of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
The academic and industrial interest in this compound stems primarily from its role as a versatile chemical building block. Its structure contains a reactive primary amine group attached to the C2 position of the 6-azaindole (B1212597) core, making it an ideal starting point for synthesizing more complex molecules.
Researchers utilize this compound to:
Construct Compound Libraries: In drug discovery, large libraries of related compounds are synthesized and screened for biological activity against specific targets. This compound serves as a key intermediate, allowing for the systematic introduction of diverse chemical groups through reactions at its amine function.
Develop Novel Kinase Inhibitors: Given the success of azaindoles as kinase inhibitors, this methanamine derivative is a valuable precursor for creating new agents in this class. nih.gov For instance, recent research has focused on designing 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of the colchicine-binding site on tubulin, a strategy for developing anticancer agents. nih.govsemanticscholar.org
Explore Structure-Activity Relationships (SAR): By using this compound as a fixed core and modifying the substituents attached to the amine, chemists can systematically investigate how different chemical features affect a molecule's biological activity. This process is fundamental to optimizing a lead compound into a viable drug candidate. A 2024 study detailed the design and synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives intended as colchicine-binding site inhibitors, highlighting the scaffold's utility in generating compounds with potent antitumor activities. nih.gov
The compound itself is part of the 6-azaindole family, which has been specifically investigated for its potential in developing antiviral drugs and diagnostic agents for Alzheimer's disease. digitellinc.com The strategic placement of the methanamine group provides a handle for creating derivatives with tailored properties to target these and other disease-related pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁Cl₂N₃ |
| Molecular Weight | 220.10 g/mol |
| IUPAC Name | (1H-pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride |
| CAS Registry Number | 2225144-09-0 |
Note: Data corresponds to the closely related C4-substituted isomer, as specific data for the C2-substituted title compound is less commonly published in aggregated formats. The core scaffold remains the same. vulcanchem.com
Historical Context of Pyrrolopyridine-Based Compounds in Drug Discovery
The exploration of pyrrolopyridines in pharmacology has a history spanning many decades, evolving from the study of natural products to sophisticated, targeted drug design. nih.gov
Early Discoveries: The pyrrolopyridine scaffold is present in various natural alkaloids, although it is relatively rare in nature. nih.govnih.gov An early and prominent example is Camptothecin, an alkaloid isolated from the Camptotheca acuminata tree, which contains a complex pyrrolopyridine-derived system and was identified as a topoisomerase I inhibitor. nih.gov This discovery spurred interest in the scaffold's potential as an anticancer agent.
Rise as Bioisosteres: In the latter half of the 20th century, the concept of bioisosterism became a central tenet of medicinal chemistry. Chemists recognized that replacing the benzene ring of an indole with a pyridine ring to create an azaindole could lead to improved drug properties. This strategy offered a way to modify a compound's electronics and solubility while maintaining its core binding geometry. pharmablock.com
Fragment-Based Drug Discovery (FBDD): In more recent times, the rise of FBDD has further elevated the status of azaindoles. In this approach, small, simple chemical fragments are screened for weak binding to a biological target. Azaindoles are ideal fragments because of their compact size and rich chemical functionality. Promising fragments are then grown or combined to create highly potent and selective leads. pharmablock.com Both Vemurafenib and Pexidartinib, two successful kinase inhibitors, emerged from FBDD programs. pharmablock.com
Modern Applications: Today, the synthesis and application of pyrrolopyridines are more sophisticated than ever. Advanced cross-coupling reactions and other synthetic methods allow for precise functionalization of the azaindole core. digitellinc.com This has led to the development of inhibitors for a wide array of targets beyond kinases, including Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) for cancer immunotherapy and agents targeting neurodegenerative diseases. researchgate.netrsc.org
The journey of pyrrolopyridines from rare natural products to key components in modern drug discovery highlights their enduring value and versatility in the quest for new medicines.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJFVMXOTLVYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622054 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438571-18-7 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 3,2 C Pyridin 2 Yl Methanamine
Established Synthetic Routes for (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
The construction of the this compound molecule relies on established synthetic strategies that involve the initial formation of the bicyclic pyrrolopyridine core, followed by the introduction of the methanamine side chain.
Key Precursors and Starting Materials for Pyrrolopyridine Core Construction
The synthesis of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core can be achieved through various pathways, often starting from substituted pyridine (B92270) or pyrrole (B145914) precursors. tugraz.at One common approach begins with appropriately functionalized pyridines. For instance, a synthetic sequence for a related 6-bromo-1H-pyrrolo[3,2-c]pyridine starts with 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This starting material undergoes a series of transformations including oxidation to the corresponding pyridine-1-oxide, nitration, and subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) to build the necessary framework for the pyrrole ring formation. nih.govsemanticscholar.org The final cyclization to the pyrrolopyridine system is then achieved using iron powder in acetic acid. nih.govsemanticscholar.org
Another strategy involves starting from a pyrrole derivative and constructing the pyridine ring. A documented synthesis of pyrrolo[3,2-c]pyridine began with a 2-substituted pyrrole, followed by a Knoevenagel condensation to introduce a carboxylic acid. This was then converted to an azide, which underwent a Curtius rearrangement to form the pyridine ring. tugraz.at
The selection of precursors is often dictated by the desired substitution pattern on the final molecule. The following table summarizes key starting materials and their resulting pyrrolopyridine intermediates.
| Starting Material | Intermediate | Reference |
| 2-bromo-5-methylpyridine | 6-bromo-1H-pyrrolo[3,2-c]pyridine | nih.govsemanticscholar.org |
| 2-substituted pyrrole | Substituted 1H-pyrrolo[3,2-c]pyridine | tugraz.at |
Amination Reactions and Methanamine Moiety Introduction
Once the pyrrolopyridine core is established, the introduction of the methanamine moiety at the C2-position is the next critical step. This is typically achieved through a sequence of reactions starting with the formylation of the pyrrole ring, followed by reductive amination.
While direct synthesis of this compound is not extensively detailed in the provided search results, analogous syntheses for similar structures provide insight into potential methods. For example, the synthesis of related pyrrolidin-2-ylmethanamine (B1209507) derivatives often involves the reduction of a nitrile or the amination of a suitable precursor. mdpi.com In the context of the 1H-pyrrolo[3,2-c]pyridine system, a plausible route would involve the introduction of a formyl group at the C2-position, followed by conversion to an oxime and subsequent reduction to the primary amine. A similar transformation is noted for the synthesis of (1H-Pyrrol-3-yl)methanamine from 1H-pyrrole-3-carboxaldehyde oxime. chemicalbook.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of pyrrolopyridine derivatives, several factors are considered. For instance, in Suzuki cross-coupling reactions used to functionalize the pyrrolopyridine core, the choice of catalyst, ligand, base, and solvent system significantly impacts the outcome. nih.gov Microwave-assisted synthesis has been shown to be an effective technique for accelerating these reactions and improving yields. nih.gov
For amination reactions, the choice of palladium catalyst and ligand is critical. Studies on related azaindoles have shown that ligands like RuPhos can be effective for certain aminations. nih.gov The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve complete conversion and avoid side reactions. nih.gov Protecting groups are also essential in multi-step syntheses to ensure the chemoselectivity of certain transformations. nih.gov
Novel Synthetic Strategies and Method Development
The field of organic synthesis is continually evolving, with a focus on developing more efficient and environmentally friendly methods.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. semanticscholar.orgresearchgate.netconicet.gov.ar This includes the use of greener solvents, catalysts, and energy sources. For instance, microwave-assisted organic synthesis has been recognized as a green chemistry tool that can lead to shorter reaction times and improved yields in the preparation of pyridine derivatives. nih.gov The use of biocatalysts and environmentally benign reagents is also a growing area of interest. rsc.org While specific green chemistry approaches for the synthesis of this compound are not explicitly detailed in the search results, the general trends in heterocyclic synthesis suggest a move towards more sustainable practices. semanticscholar.orgresearchgate.netconicet.gov.ar This could involve exploring water as a solvent, using recyclable catalysts, and minimizing the generation of hazardous waste. rsc.org
Stereoselective Synthesis of Enantiomeric Forms (if applicable)
For chiral molecules, the stereoselective synthesis of specific enantiomers is of paramount importance, particularly in medicinal chemistry. While this compound itself is not chiral, derivatives with stereocenters could be of interest. The stereoselective synthesis of related pyrrolidine-containing drugs often employs chiral precursors or catalysts. mdpi.com For example, the synthesis of (S)-(1-ethylpyrrolidin-2-yl)methanamine is a key step in the preparation of certain pharmaceuticals. mdpi.com Should a chiral derivative of this compound be required, methods such as asymmetric hydrogenation or the use of chiral auxiliaries could be employed to control the stereochemistry.
Chemical Reactivity and Functionalization of this compound
The chemical reactivity of this compound is characterized by the nucleophilicity of the primary amine and the aromatic nature of the pyrrolopyridine ring system.
Acylation Reactions for Amide Derivatives
The primary amine functionality of this compound is readily acylated to form a variety of amide derivatives. This transformation is a common strategy in medicinal chemistry to introduce diverse functional groups and modulate the physicochemical properties of the parent molecule.
Standard acylation conditions can be employed, such as the reaction with acyl chlorides or carboxylic acid anhydrides in the presence of a base. A general procedure for the acylation of azaindoles at the C-3 position, which can be adapted for the aminomethyl group at the C-2 position, involves the use of an excess of a Lewis acid like aluminum chloride in a suitable solvent such as dichloromethane, followed by the addition of the acyl chloride at room temperature. nih.gov Another approach involves the direct N-acylation of azaindoles with carboxylic acids using a coupling agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). researchgate.netresearchgate.net
Table 1: Examples of Acylating Agents for the Synthesis of Amide Derivatives
| Acylating Agent | Resulting Amide Derivative |
| Acetyl chloride | N-((1H-Pyrrolo[3,2-c]pyridin-2-yl)methyl)acetamide |
| Benzoyl chloride | N-((1H-Pyrrolo[3,2-c]pyridin-2-yl)methyl)benzamide |
| 4-Methoxybenzoyl chloride | N-((1H-Pyrrolo[3,2-c]pyridin-2-yl)methyl)-4-methoxybenzamide |
| Cyclopropanecarbonyl chloride | N-((1H-Pyrrolo[3,2-c]pyridin-2-yl)methyl)cyclopropanecarboxamide |
This table presents hypothetical examples based on common acylation reactions.
Further Derivatization Strategies via the Amine Functionality
Beyond acylation, the primary amine of this compound serves as a versatile handle for a range of other functionalizations. These include, but are not limited to, reductive amination, sulfonylation, and urea (B33335) or thiourea (B124793) formation.
Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. The reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ with a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method allows for the introduction of a wide variety of alkyl and aryl substituents.
Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the biological activity of the molecule.
Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. These functional groups are also important pharmacophores in drug design.
Modifications of the Pyrrolopyridine Ring System
The pyrrolopyridine core of this compound can be further modified to explore structure-activity relationships. A common strategy for the functionalization of the 1H-pyrrolo[3,2-c]pyridine ring system is through palladium-catalyzed cross-coupling reactions.
For instance, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives has been achieved via a Suzuki cross-coupling reaction. nih.govsemanticscholar.org This involves the preparation of a halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which is then coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the introduction of diverse aryl and heteroaryl groups at the 6-position of the pyrrolopyridine ring.
Table 2: Suzuki Cross-Coupling Partners for Derivatization of the Pyrrolopyridine Ring
| Arylboronic Acid | Resulting 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative |
| Phenylboronic acid | 6-Phenyl-1H-pyrrolo[3,2-c]pyridine |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine |
| Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1H-pyrrolo[3,2-c]pyridine |
| Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1H-pyrrolo[3,2-c]pyridine |
This table is based on reported syntheses of related 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Reduction Reactions and their Synthetic Utility
While specific reduction reactions of this compound are not detailed in the literature, reduction of the pyrrolopyridine ring system can be a useful synthetic transformation. Catalytic hydrogenation, for example, can lead to the saturation of the pyridine and/or pyrrole ring, yielding piperidine (B6355638) or pyrrolidine-fused systems. The specific outcome of such a reduction would depend on the catalyst, solvent, and reaction conditions. These reduced scaffolds can exhibit significantly different three-dimensional shapes and biological activities compared to the parent aromatic system.
Purification and Characterization Methodologies (excluding basic identification data)
The purification of this compound and its derivatives is typically achieved using standard chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method for the purification of reaction mixtures. The choice of eluent system will depend on the polarity of the specific compound.
The structural elucidation and characterization of these compounds rely on a combination of spectroscopic methods.
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules by providing a highly accurate mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the detailed structure.
¹H NMR provides information on the number and chemical environment of protons, including characteristic signals for the aromatic protons of the pyrrolopyridine core and the methylene (B1212753) and amine protons of the side chain.
¹³C NMR reveals the number and types of carbon atoms in the molecule.
For example, in the ¹H NMR spectra of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, characteristic signals are observed for the protons of the pyrrolopyridine core, the trimethoxyphenyl group, and the aryl substituent at the 6-position. nih.gov The chemical shifts and coupling constants provide valuable information for structural assignment.
Structure Activity Relationship Sar Studies of 1h Pyrrolo 3,2 C Pyridin 2 Yl Methanamine Derivatives
Systematic Modification of the (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine Core
The rigid bicyclic structure of the 1H-pyrrolo[3,2-c]pyridine nucleus serves as a key pharmacophore. Modifications to this core, including the introduction of various substituents, have been explored to understand and optimize the biological activities of these derivatives.
Impact of Substituents on Biological Activity
Research into the derivatization of the 1H-pyrrolo[3,2-c]pyridine core has revealed that the nature and position of substituents play a crucial role in determining the biological potency and selectivity of these compounds. A notable area of investigation has been their development as anticancer agents, particularly as inhibitors of tubulin polymerization at the colchicine-binding site. nih.gov
In one such study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines. nih.govtandfonline.com The findings from this research highlight several key SAR points:
Influence of the Aryl Group at the 6-Position: The introduction of different aryl groups at the 6-position of the pyrrolo[3,2-c]pyridine scaffold had a significant impact on the antiproliferative activity. While phenyl and other aryl substituents generally conferred moderate to weak activity, the presence of an indolyl group at this position resulted in a substantial increase in potency. nih.gov
Effect of Electron-Donating and Electron-Withdrawing Groups: The electronic properties of the substituents on the 6-aryl ring were also found to be important. Generally, the introduction of electron-donating groups (EDGs) on the aryl ring was favorable for activity. nih.gov
The 1-Position Substituent: The presence of a 3,4,5-trimethoxyphenyl group at the 1-position of the pyrrole (B145914) nitrogen was a common feature in the highly potent analogues, suggesting its importance for binding to the target protein. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov
| Compound ID | 6-Aryl Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10b | o-tolyl | 6.34 | 7.12 | 8.91 |
| 10c | m-tolyl | >10 | >10 | >10 |
| 10i | 2-methoxy-5-phenol | 1.23 | 1.56 | 1.87 |
| 10k | 4-ethoxyphenyl | 0.89 | 1.02 | 1.15 |
| 10o | 4-phenol | 0.54 | 0.68 | 0.79 |
| 10r | Pyridin-3-yl | 0.32 | 0.41 | 0.55 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
As illustrated in the table, the derivative 10t , which incorporates an indolyl moiety as the B-ring, demonstrated the most potent antiproliferative activities across all tested cell lines, with IC₅₀ values in the nanomolar range. nih.gov
In another line of research, derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase (CSF-1R), a target implicated in various cancers and inflammatory diseases. nih.govresearchgate.net In these studies, modifications to the substituents on the pyrrolo[3,2-c]pyridine core also led to significant variations in inhibitory potency. For instance, in a series of diarylamide and diarylurea derivatives, the nature of the terminal aryl group and the linker between the core and this group were found to be critical for FMS kinase inhibition. nih.gov
Positional Isomerism and Pharmacological Implications
The pyrrolopyridine scaffold can exist in six different isomeric forms, and the arrangement of the nitrogen atoms in the bicyclic system has profound implications for the pharmacological properties of the resulting derivatives. mdpi.com The 1H-pyrrolo[3,2-c]pyridine isomer has been shown to be a privileged scaffold for targeting certain protein kinases. For example, derivatives of this isomer have been identified as potent inhibitors of FMS kinase, making them promising candidates for the development of anticancer and anti-arthritic drugs. mdpi.comelsevierpure.com
In contrast, other pyrrolopyridine isomers exhibit different biological activity profiles. For instance, derivatives of pyrrolo[2,3-d]pyrimidine (7-deazapurine) are known to target a wide range of kinases and have been developed as inhibitors of dihydrofolate reductase. nih.gov Similarly, compounds based on the pyrrolo[3,4-c]pyridine scaffold have been explored for their analgesic, sedative, antidiabetic, and antiviral activities. mdpi.com The distinct biological activities associated with each isomer underscore the importance of the nitrogen atom's position within the fused ring system for molecular recognition by different biological targets.
Conformational Analysis and Bioactive Conformations
The rigid nature of the 1H-pyrrolo[3,2-c]pyridine scaffold plays a significant role in defining the conformational preferences of its derivatives, which in turn influences their biological activity. By locking certain rotatable bonds, this rigid core can help to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. nih.gov
In the case of the previously mentioned colchicine-binding site inhibitors, the 1H-pyrrolo[3,2-c]pyridine core was used as a constrained analogue of the flexible (Z, E)-butadiene linker found in natural products like combretastatin (B1194345) A-4 (CA-4). nih.govsemanticscholar.org Molecular modeling studies of the most potent compound, 10t , suggested that the rigidified pyrrolo[3,2-c]pyridine core overlaps well with the bioactive conformation of the linker in CA-4 when bound to tubulin. nih.govtandfonline.com This overlap allows the key pharmacophoric groups—the 3,4,5-trimethoxyphenyl A-ring and the indolyl B-ring—to orient themselves in the binding pocket in a manner that facilitates crucial hydrogen bond interactions with amino acid residues such as Thrα179 and Asnβ349. nih.govsemanticscholar.org This conformational restriction is believed to be a key factor in the high potency of these derivatives.
Role of the Methanamine Moiety in Biological Interaction
The methanamine moiety at the 2-position of the 1H-pyrrolo[3,2-c]pyridine core is a critical functional group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological targets. Modifications to this group and the linker that connects it to the core can have a significant impact on the potency and selectivity of the compounds.
Variations of the Amino Group and Their Effect on Potency
While specific studies on the systematic variation of the amino group in this compound are limited, research on related heterocyclic scaffolds provides insights into the potential impact of such modifications. The primary amine of the methanamine group is a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket.
Conversion of the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capacity and basicity, which in turn can affect its interaction with the target protein. For example, in a study on 4,5-disubstituted aminoglycoside antibiotics, the modification of a primary amino group to a formamido group was found to maintain biological activity while improving selectivity in some cases. nih.gov This suggests that while the presence of a nitrogen-containing functional group is important, the specific nature of that group can be tuned to optimize activity and other properties. In the context of pyrrolo[2,3-d]pyrimidine derivatives, modifications to the amino group have also been shown to influence their biological activity. nih.gov
Linker Modifications and their Influence on Molecular Recognition
The length and flexibility of the linker connecting a pharmacophore to a core scaffold are known to be critical for optimal interaction with a biological target. In the case of this compound, the methylene (B1212753) linker provides a degree of rotational freedom.
Although direct studies on modifying this specific linker are not widely available, research on other heterocyclic systems demonstrates the importance of the linker. For example, in a series of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, the length of the alkyl linker between the heterocyclic core and a terminal phenyl ring was found to be crucial for anti-HIV-1 activity. mdpi.com Similarly, replacing a methyl or sulfur linker with an oxygen or an NH group in another series of pyrrolo[3,4-c]pyridine-3-ones resulted in decreased activity, highlighting the specific requirements of the linker for molecular recognition. mdpi.com These findings suggest that modifications to the methylene linker in this compound, such as increasing its length or introducing rigidity, could significantly impact the biological activity of its derivatives.
Computational Chemistry and SAR Elucidation
Computational chemistry serves as a pivotal tool in modern drug discovery, offering profound insights into the structure-activity relationships (SAR) of therapeutic candidates. For derivatives of this compound, these in silico techniques are instrumental in understanding how molecular modifications influence biological activity, thereby guiding the rational design of more potent and selective agents. By simulating molecular interactions and predicting properties, computational approaches can significantly accelerate the development cycle, reducing the reliance on time-consuming and expensive laboratory synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their corresponding biological activities. While specific QSAR studies for this compound derivatives are not extensively detailed in publicly available literature, the methodology is widely applied to similar heterocyclic scaffolds. uran.ua
A QSAR analysis for this class of compounds would involve calculating a range of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties:
Electronic Descriptors: Such as dipole moment and partial atomic charges, which influence electrostatic interactions.
Steric Descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a receptor binding site.
Hydrophobic Descriptors: Commonly represented by LogP, the logarithm of the partition coefficient, which affects solubility and membrane permeability.
Topological Descriptors: Which describe the connectivity and branching of the molecular structure.
Statistical methods, such as multiple linear regression, are then used to build a predictive model. For instance, a hypothetical QSAR model might reveal that diuretic activity in related tricyclic quinoline (B57606) derivatives increases with higher values of LogP, refractivity, and dipole moment, while it decreases with larger molecular volume and surface area. uran.ua This information allows researchers to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates.
| Derivative | LogP (Hydrophobicity) | Topological Polar Surface Area (TPSA) Ų | Molecular Weight (g/mol) | Predicted Activity (log(1/IC₅₀)) |
|---|---|---|---|---|
| Derivative 1 | 2.5 | 75.3 | 310.4 | 5.8 |
| Derivative 2 | 3.1 | 68.1 | 324.4 | 6.2 |
| Derivative 3 | 3.5 | 65.9 | 338.5 | 6.7 |
| Derivative 4 | 4.0 | 60.2 | 352.5 | 6.4 |
| Derivative 5 | 2.8 | 80.5 | 340.4 | 5.5 |
Molecular docking is a computational method that predicts how a ligand (a small molecule) binds to the active site of a protein. This technique has been successfully applied to understand the interactions of 1H-pyrrolo[3,2-c]pyridine derivatives with their biological targets. nih.govsemanticscholar.org
In a notable study, a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as inhibitors targeting the colchicine-binding site of tubulin. nih.govsemanticscholar.org Molecular modeling studies were performed to elucidate their binding mode. The results suggested that a highly active derivative, 10t , interacts effectively with the tubulin active site. nih.gov Specifically, the model predicted the formation of hydrogen bonds between the ligand and key amino acid residues, such as Thrα179 and Asnβ349. nih.govsemanticscholar.org Such interactions are crucial for stabilizing the ligand-protein complex and are believed to be a primary determinant of the compound's potent tubulin polymerization inhibitory activity. nih.gov This detailed understanding of binding interactions is invaluable for SAR elucidation, explaining why certain structural modifications lead to enhanced or diminished biological effects.
| Ligand | Target Protein | Key Interacting Residues | Predicted Interaction Type | Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| Derivative 10t | Tubulin (Colchicine Site) | Thrα179 | Hydrogen Bond | -9.1 |
| Derivative 10t | Tubulin (Colchicine Site) | Asnβ349 | Hydrogen Bond | -9.1 |
| Derivative 10t | Tubulin (Colchicine Site) | Valα181 | Hydrophobic Interaction | -9.1 |
| Derivative 10m | Tubulin (Colchicine Site) | Thrα179 | Hydrogen Bond | -8.5 |
| Derivative 10a | Tubulin (Colchicine Site) | Asnβ349 | Hydrogen Bond | -8.2 |
De novo design involves using computational algorithms to construct novel molecular structures with desired biological activities from the ground up. This approach leverages the three-dimensional structure of the target's binding site to build a molecule that fits perfectly, both sterically and electronically.
The process often begins with the insights gained from molecular docking and SAR studies. For the 1H-pyrrolo[3,2-c]pyridine scaffold, a de novo design strategy could use the core structure as a starting point. An algorithm could then systematically add or grow chemical fragments in an iterative fashion within the constraints of the target's active site, such as the colchicine-binding pocket of tubulin. nih.govsemanticscholar.org
The goal is to identify novel combinations of functional groups that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. For example, based on the knowledge that the 1H-pyrrolo[3,2-c]pyridine core can be a rigid scaffold to mimic other active compounds, a design program could explore various substitutions on the pyridine (B92270) and pyrrole rings to optimize interactions with different regions of the binding pocket. semanticscholar.org The output is a set of virtual compounds with high predicted affinity, which can then be prioritized for chemical synthesis and biological evaluation, streamlining the discovery of next-generation derivatives.
Biological Activity and Molecular Mechanisms of 1h Pyrrolo 3,2 C Pyridin 2 Yl Methanamine and Its Derivatives
Investigation of Specific Biological Targets
The biological activity of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine and its derivatives has been the subject of scientific investigation, with a primary focus on their potential as inhibitors of specific molecular targets implicated in disease, particularly cancer. Research has centered on the N6-adenosine-methyltransferase 70 kDa subunit (METTL3), a key enzyme in RNA modification, as well as other potential targets.
N6-Adenosine-Methyltransferase 70 kDa Subunit (METTL3) Inhibition
METTL3 has emerged as a significant target for therapeutic intervention due to its role in the post-transcriptional modification of RNA.
N6-methyladenosine (m6A) is the most prevalent internal modification on messenger RNA (mRNA) in most eukaryotes and is installed by a multicomponent methyltransferase complex. nih.gov The core of this complex is a heterodimer formed by METTL3 and METTL14 (Methyltransferase-like 14). nih.govnih.gov Within this complex, METTL3 functions as the catalytic subunit, responsible for transferring a methyl group from the donor molecule S-adenosyl methionine (SAM) to the N6 position of adenosine (B11128) residues on RNA. nih.govacs.org
While METTL3 possesses the catalytic activity, METTL14 plays a crucial structural role, acting as a scaffold to facilitate the recognition and binding of the target RNA substrate. nih.govacs.org The m6A modification is a dynamic and reversible process, with dedicated "eraser" enzymes, such as FTO and ALKBH5, capable of removing the methyl group. researchgate.netresearchgate.net The m6A mark is recognized by "reader" proteins, which in turn influence various aspects of mRNA metabolism, including its splicing, nuclear export, stability, and translation, thereby regulating gene expression. nih.govresearchgate.net Dysregulation of the m6A pathway has been linked to the development and progression of various diseases, including cancer. nih.govresearchgate.net
Several small molecule inhibitors of METTL3 have been developed, and a common mechanism of action is competitive binding with the S-adenosyl methionine (SAM) cofactor. nih.govnih.gov These inhibitors are designed to occupy the SAM-binding pocket within the catalytic domain of METTL3, thereby preventing the natural cofactor from binding and halting the transfer of the methyl group to the RNA substrate. nih.govaacrjournals.org
For instance, the development of potent and selective METTL3 inhibitors like STM2457 and UZH1a has demonstrated the feasibility of this approach. nih.govbiorxiv.org Crystallography studies of these inhibitors in complex with METTL3/METTL14 have confirmed their binding mode within the SAM pocket. aacrjournals.orgbiorxiv.org This competitive inhibition strategy effectively reduces global m6A levels in cells, leading to downstream effects on gene expression and cellular phenotypes, such as reduced proliferation and induction of apoptosis in cancer cells. nih.gov
The METTL3-METTL14 heterodimer forms the catalytic core of the m6A methyltransferase complex. nih.gov This core complex further associates with other proteins, most notably the Wilms' tumor 1-associated protein (WTAP). nih.govelifesciences.org WTAP does not possess methyltransferase activity itself but is essential for the proper localization and function of the METTL3-METTL14 complex within nuclear speckles, which are sites of mRNA processing. nih.govnih.gov The full complex, often referred to as the writer complex, can also include other regulatory proteins like VIRMA, RBM15, and ZC3H13. researchgate.netresearchgate.net
The interaction between these components is critical for efficient m6A deposition. METTL3 and METTL14 interact through their methyltransferase domains. nih.gov WTAP is thought to interact with the N-terminal region of METTL3, facilitating the recruitment of the catalytic heterodimer to specific RNA targets. nih.govelifesciences.org Studies on METTL3 inhibitors have shown that compounds like STM2457 can inhibit the enzyme's catalytic activity without disrupting the formation of the METTL3-METTL14 heterodimer. nih.gov A cleaved form of METTL3, termed METTL3a, has been found to be important for the METTL3-WTAP interaction and the assembly of the larger complex. elifesciences.orgelifesciences.org
Exploration of Other Potential Molecular Targets
Beyond METTL3, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their activity against other molecular targets.
One area of research has focused on their potential as colchicine-binding site inhibitors . A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized, showing potent antiproliferative activities against several cancer cell lines. nih.govsemanticscholar.org The lead compound from this series demonstrated significant inhibition of tubulin polymerization, a mechanism characteristic of colchicine-binding site inhibitors, leading to cell cycle arrest and apoptosis. semanticscholar.org
Another explored target for a related scaffold, 1H-pyrrolo[2,3-b]pyridine derivatives, is the Fibroblast Growth Factor Receptor (FGFR) . rsc.org Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Derivatives of this scaffold have shown potent inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, migration, and invasion. rsc.org
Table 1: Investigated Biological Targets of this compound and its Derivatives
| Target | Derivative Scaffold | Mechanism of Action | Reported Effect | Reference |
|---|---|---|---|---|
| METTL3 | General Small Molecules | S-Adenosyl Methionine (SAM) Competitive Inhibition | Reduction of m6A RNA methylation, anti-leukemic effects | nih.gov |
| Tubulin (Colchicine-binding site) | 1H-pyrrolo[3,2-c]pyridine | Inhibition of tubulin polymerization | Antiproliferative activity, G2/M cell cycle arrest, apoptosis | nih.gov, semanticscholar.org |
| FGFR | 1H-pyrrolo[2,3-b]pyridine | Inhibition of receptor tyrosine kinase activity | Inhibition of cancer cell proliferation, migration, and invasion | rsc.org |
Target Validation through Genetic and Pharmacological Approaches (e.g., siRNA knockdown, CRISPR)
Validating that the observed biological effects of a compound are indeed due to its interaction with a specific target is a critical step in drug development. For METTL3, both genetic and pharmacological approaches have been employed to confirm its role as a therapeutic target.
Genetic approaches such as RNA interference (RNAi) using small interfering RNA (siRNA) and gene editing with CRISPR-Cas9 have been instrumental. biorxiv.orgresearchgate.net Studies have shown that the knockdown of METTL3 using siRNA mimics the effects of pharmacological inhibitors, leading to decreased cell viability in certain cancer cell lines. biorxiv.org Similarly, CRISPR-based screens have identified METTL3 as an essential gene for the survival of specific cancer cells, such as in acute myeloid leukemia. biorxiv.org CRISPR-Cas9 has also been used to create cell lines with decreased levels of METTL3 to study its role in cellular processes and drug response. researchgate.net
Pharmacological validation involves using potent and selective small molecule inhibitors as tools to probe the biological function of the target. The development of first-in-class METTL3 inhibitors has provided such tools. nih.govnih.gov The use of these inhibitors in various in vitro and in vivo models has demonstrated that the pharmacological inhibition of METTL3's catalytic activity leads to anti-tumor effects, providing strong evidence for its therapeutic potential. nih.govaacrjournals.org Furthermore, comparing the effects of an active inhibitor with a structurally similar but inactive control compound helps to confirm that the observed cellular effects are due to on-target inhibition. biorxiv.org The genetic or pharmacological inhibition of METTL3 has also been shown to alleviate renal fibrosis in preclinical models. nih.gov
Cellular and Molecular Mechanisms of Action
Derivatives of this compound, notably the compound STM2457, have emerged as first-in-class, potent, and selective catalytic inhibitors of the N6-methyladenosine (m6A) writer enzyme METTL3. nih.govmedchemexpress.com METTL3 is the primary catalytic component of the m6A methyltransferase complex, which installs the most prevalent internal modification on eukaryotic messenger RNA (mRNA). nih.gov This modification is a critical regulator of post-transcriptional gene expression, influencing mRNA stability, translation, splicing, and nuclear export. nih.gov The dysregulation of METTL3 is implicated in the onset and progression of various cancers, particularly acute myeloid leukemia (AML). nih.govnih.gov
| Cell Line | Key Targets | Molecular Effect of METTL3 Inhibition |
| MOLM-13 (AML) | MYC, BRD4, SP1, BCL2 | Reduced m6A levels on mRNA, leading to decreased translational efficiency and lower protein levels. nih.govjournal-dtt.orge-neurospine.org |
| Breast Cancer Cells (MCF7, SKBR3, MDA-MB-231) | BCL2, EZH2, MYC | Inhibition of METTL3 promotes apoptosis and cell cycle arrest by targeting oncogenic mRNAs. journal-dtt.org |
This table summarizes the effects of this compound derivatives on gene and protein expression in cancer cells.
The PI3K/AKT/mTOR and NF-κB signaling pathways are central to cell growth, survival, and proliferation, and are often hyperactivated in cancer. nih.govnih.gov The activity of this compound derivatives can intersect with these critical pathways. For instance, METTL3 has been shown to regulate the PI3K/AKT/mTOR pathway, and its inhibition can disrupt this signaling axis. mdpi.com While direct modulation of these pathways by STM2457 is an area of ongoing research, the downregulation of key oncogenes like MYC, which is a known regulator of these pathways, suggests a significant indirect effect. Furthermore, METTL3-mediated m6A modification has been linked to the regulation of NF-κB signaling. researchgate.net In the context of diabetic nephropathy, METTL3 inhibition with STM2457 was found to attenuate the activation of the NF-κB/NLRP3 inflammasome pathway. patsnap.com This indicates that these inhibitors can modulate inflammatory signaling pathways that are often co-opted by cancer cells to promote survival and proliferation.
A significant consequence of METTL3 inhibition in malignant cells is the induction of programmed cell death (apoptosis) and cellular differentiation. nih.gov In various AML cell lines, treatment with STM2457 leads to a dose-dependent increase in apoptosis, as evidenced by increased Annexin V staining and cleavage of caspase-3 and PARP. nih.govjournal-dtt.orgresearchgate.net This pro-apoptotic effect is linked to the reduced translation of anti-apoptotic proteins like BCL2. nih.gove-neurospine.org
Simultaneously, these inhibitors promote the differentiation of leukemic cells. nih.gov In both human and murine AML cells, STM2457 treatment upregulates myeloid differentiation markers such as CD11b and MAC1, pushing the malignant cells towards a more mature, non-proliferative state. nih.govresearchgate.net This dual action of inducing both apoptosis and differentiation is a key attribute of their anti-leukemic potential. nih.gov
| Cell Line / Model | Effect | Key Observations |
| Human AML Cell Lines (e.g., MOLM-13) | Apoptosis & Differentiation | Increased Annexin V-positive cells; Cleavage of caspase-3 and PARP; Upregulation of CD11b. nih.govjournal-dtt.orgresearchgate.net |
| Primary Murine AML Cells | Apoptosis & Differentiation | Decreased colony-forming potential; Increased expression of MAC1. nih.govresearchgate.net |
| Breast Cancer Cell Lines | Apoptosis & Cell Cycle Arrest | Increased Annexin V staining; G0/G1 phase cell cycle arrest. journal-dtt.org |
This table details the impact of this compound derivatives on inducing cell death and differentiation in cancer models.
The m6A modification machinery plays a pivotal role in regulating immune cell homeostasis and function. nih.gov Consequently, inhibiting METTL3 can modulate anti-tumor immunity. Studies using genetic depletion of METTL3 have shown that its inhibition can enhance the efficacy of anti-PD-1 immunotherapy. embopress.orgnih.gov This is achieved by increasing the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment and elevating the secretion of key chemokines like CXCL9 and CXCL10. embopress.orgnih.gov The underlying mechanism involves the stabilization of STAT1 and IRF1 transcripts, which are crucial for the interferon-gamma (IFN-γ) signaling pathway that promotes anti-tumor immune responses. embopress.org While direct studies with STM2457 on these specific immune pathways are emerging, the established role of METTL3 suggests that its pharmacological inhibition is a promising strategy to sensitize tumors to immunotherapy. embopress.orgfrontiersin.org
Preclinical Investigations of Efficacy (excluding dosage and administration)
Preclinical studies have robustly demonstrated the anti-proliferative and anti-tumorigenic efficacy of this compound derivatives, particularly STM2457. nih.gov In vitro, STM2457 significantly reduces the growth and proliferation of a panel of human AML cell lines in a concentration-dependent manner. nih.govtargetmol.com Crucially, this inhibitory effect is selective for malignant cells, as the compound does not affect the colony-forming ability of normal human cord blood CD34+ hematopoietic stem and progenitor cells. nih.govnih.gov
The anti-tumor effects have been validated in multiple in vivo animal models. bioworld.com In patient-derived xenograft (PDX) models of AML with various genetic backgrounds, systemic administration of STM2457 led to a significant impairment of leukemic cell engraftment, reduced tumor burden, and prolonged the survival of the mice. nih.govnih.gov The inhibitor was shown to specifically target key leukemia stem cell subpopulations, which are often responsible for disease relapse. nih.gov These preclinical findings provide a strong proof-of-concept for the therapeutic potential of targeting the METTL3 enzyme in oncology. nih.govbioworld.com
| Cancer Model | Type of Study | Key Efficacy Findings |
| Human AML Cell Lines | In vitro | Significant, dose-dependent reduction in cell proliferation. nih.govtargetmol.com |
| Primary Murine AML Cells | In vitro | Reduced clonogenic potential. nih.gov |
| Human AML PDX in Mice | In vivo | Impaired AML cell engraftment and expansion; Significantly prolonged mouse lifespan. nih.govbioworld.com |
| Murine AML Model | In vivo | Suppressed AML propagation in secondary transplantations, indicating depletion of leukemic stem cells. nih.gov |
This table summarizes the preclinical anti-tumor efficacy of this compound derivatives in various oncological models.
Oncological Applications: Anti-Proliferative and Anti-Tumorigenic Effects
Leukemia Models (e.g., AML)
In the context of Acute Myeloid Leukemia (AML), derivatives of this compound have been investigated as potent inhibitors of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit). google.comgoogle.com METTL3 is an RNA methyltransferase that is highly expressed in AML and plays a crucial role in leukemogenesis. google.comgoogle.com Inhibition of METTL3 in human AML cell lines has been shown to induce cell differentiation and apoptosis, thereby inhibiting the progression of leukemia. google.com The biological function of METTL3 is linked to the promotion of the translation of its target mRNAs, which include oncogenes like MYC and BCL-2. google.com
One derivative, SR-C-107, which incorporates the 1H-pyrrolo[3,2-c]pyridine moiety, was developed to target the ENL YEATS domain, a protein essential for the growth of AML cells with MLL rearrangements. google.com This compound exhibited strong anti-proliferative effects on MLL-fusion leukemia cell lines and demonstrated significant anti-AML activity in both cellular and in vivo xenograft models. google.com The development of SR-C-107 from a parent inhibitor, inhibitor 13, resulted in superior inhibitory activity against ENL-dependent leukemia. google.com
| Compound | Target | Cancer Model | Observed Effect | Reference |
|---|---|---|---|---|
| This compound Derivatives | METTL3 | Acute Myeloid Leukemia (AML) | Induces cell differentiation and apoptosis. | google.comgoogle.com |
| SR-C-107 (R) | ENL YEATS domain | MOLM-13 & MV4-11 (AML cell lines) | Potent antiproliferative effects; CC50 (MOLM-13): 1.25 ± 0.18 μM; CC50 (MV4-11): 0.81 ± 0.15 μM. | google.com |
Solid Organ Cancers (e.g., Bladder Cancer, Renal Carcinoma)
The therapeutic potential of this compound derivatives extends to solid organ cancers. The METTL3 enzyme, a target for these derivatives, is significantly upregulated in human bladder cancer. google.com Knockdown of METTL3 has been shown to drastically reduce bladder cancer cell proliferation, invasion, and survival in vitro, as well as tumorigenicity in vivo. google.com
In renal carcinoma cell lines such as CAK-1, CAK-2, and ACHN, the genetic knockdown of METTL3 led to a reduction in cell proliferation. google.comgoogle.com This effect is mediated through the phosphatidinylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. google.com
Furthermore, a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated as colchicine-binding site inhibitors. nih.gov One of these derivatives, designated 10t, exhibited potent antiproliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.12 to 0.21 μM. nih.gov This indicates that the 1H-pyrrolo[3,2-c]pyridine scaffold can be utilized to create potent microtubule-targeting agents. nih.gov Another study on pyrrolo[3,2-c]pyridine derivatives demonstrated inhibitory effects against FMS kinase, which is over-expressed in various cancers including ovarian, prostate, and breast cancers. nih.gov
| Compound/Derivative Class | Target/Mechanism | Cancer Model | Observed Effect | Reference |
|---|---|---|---|---|
| This compound Derivatives | METTL3 Inhibition | Bladder Cancer | Reduced cell proliferation, invasion, and survival. | google.com |
| This compound Derivatives | METTL3 Inhibition | Renal Carcinoma (CAK-1, CAK-2, ACHN) | Reduced cell proliferation via PI3K/AKT/mTOR pathway. | google.comgoogle.com |
| 10t (6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) | Colchicine-binding site inhibitor | HeLa, SGC-7901, MCF-7 | Potent antiproliferative activity (IC50: 0.12-0.21 μM). | nih.gov |
| Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase Inhibition | Ovarian, Prostate, Breast Cancer | Inhibitory effect on cancer cell lines. | nih.gov |
Anti-Viral Activity and Immune Enhancement
The immunomodulatory properties of this compound derivatives suggest their potential application in treating infectious diseases, particularly viral infections. This is largely attributed to their ability to modulate the host's innate immune response.
Modulation of Interferon Response
METTL3 has been identified as a negative regulator of the interferon response. google.comgoogle.com The m6A modification of interferon mRNAs by METTL3 leads to their rapid turnover, which in turn facilitates viral propagation. google.comgoogle.com Inhibition of METTL3, a mechanism attributed to derivatives of this compound, can lead to the stabilization of interferon mRNAs, such as IFNB. google.com This results in an increased induction of interferon-stimulated genes, thereby enhancing the cellular antiviral state. google.com Consequently, the propagation of various viruses can be suppressed in a manner dependent on interferon signaling. google.com
Impact on Viral Genome Recognition (e.g., HBV, HCV)
The role of METTL3 extends to the direct recognition of viral components. METTL3-dependent m6A modification of the viral genomes of Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) regulates their recognition by the RIG-I RNA sensor. google.comgoogle.com By inhibiting METTL3, derivatives of this compound can enhance the recognition of viral double-stranded RNA (dsRNA). google.comgoogle.com This heightened recognition leads to the induction of an anti-viral immune response, suggesting a novel therapeutic strategy for these viral infections. google.comgoogle.com
Autoimmune and Inflammatory Disease Models
The regulatory role of this compound derivatives on immune cell function also points to their potential in treating autoimmune and inflammatory conditions.
Regulation of SOCS mRNA Degradation and T cell Reprogramming
METTL3-mediated m6A methylation plays a critical role in the inducible degradation of Suppressor of Cytokine Signaling (SOCS) family gene mRNAs, including SOCS1, SOCS3, and CISH, in response to interleukin-7 (IL-7) signaling. google.comgoogle.com This process is essential for reprogramming naive T cells for proliferation and differentiation. google.comgoogle.com In the absence of METTL3, the mRNAs of SOCS genes exhibit slower decay, leading to increased protein expression. google.comgoogle.com This heightened SOCS activity inhibits IL-7-mediated STAT5 activation, which in turn prevents T cell homeostatic proliferation and differentiation. google.comgoogle.com This mechanism has been observed to prevent colitis in a lymphopenic mouse adoptive transfer model, where Mettl3-deficient naive T cells failed to undergo homeostatic expansion. google.comgoogle.com Therefore, inhibitors of METTL3, such as derivatives of this compound, have a potential role in modulating T cell responses in the context of autoimmunity. google.comgoogle.com
Furthermore, pyrrolo[3,2-c]pyridine derivatives that inhibit FMS kinase have shown potential anti-inflammatory effects against bone marrow-derived macrophages, suggesting their utility in developing drugs for conditions like arthritis. nih.gov
Enhancement of Anti-Tumor Immune Response
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R). nih.gov This receptor is a key regulator of the proliferation, differentiation, and survival of monocytes and macrophages. nih.gov In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor activity of other immune cells. By inhibiting FMS kinase, pyrrolo[3,2-c]pyridine derivatives can modulate the tumor microenvironment, potentially reducing the population of pro-tumorigenic macrophages and thereby enhancing the body's natural immune response against the cancer. nih.gov
Research has demonstrated the efficacy of specific diarylamide derivatives of pyrrolo[3,2-c]pyridine. For instance, compound 1r emerged as a particularly potent inhibitor of FMS kinase, with a half-maximal inhibitory concentration (IC₅₀) of 30 nM. nih.gov This was more than three times as potent as the lead compound, KIST101029 (IC₅₀ = 96 nM). nih.gov Further testing showed that compound 1r also effectively inhibited the growth of bone marrow-derived macrophages (BMDM) induced by CSF-1, with an IC₅₀ of 84 nM. nih.gov This activity highlights the potential of these compounds to function as anti-inflammatory agents, a characteristic that is relevant for treating inflammatory disorders like rheumatoid arthritis and for altering the immune landscape of tumors. nih.gov
The anti-proliferative effects of these compounds have been evaluated against a variety of human cancer cell lines. The research indicates that the pyrrolo[3,2-c]pyridine scaffold is a viable structural backbone for developing potent anticancer agents. nih.govsemanticscholar.org One study synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors of the colchicine-binding site on tubulin. nih.gov Compound 10t from this series displayed significant antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.govsemanticscholar.org The mechanism of action for this class of derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org
Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC₅₀ (nM) | BMDM IC₅₀ (nM) |
|---|---|---|
| 1e | 60 | Not Reported |
| 1r | 30 | 84 |
| KIST101029 | 96 | 195 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov
Table 2: Antiproliferative Activity of Compound 10t
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.govsemanticscholar.org
Neuroprotective Effects and Neurological Disease Models
The pyrrolopyridine scaffold, including isomers like pyrrolo[2,3-b]pyridine and related pyridinone structures, has been investigated for its neuroprotective potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.net The mechanisms underlying these effects are diverse and target multiple pathological pathways. mdpi.comnih.gov
In models of Parkinson's disease, cellular damage is linked to the impairment of the ubiquitin-proteasome system, iron dyshomeostasis, and oxidative stress. nih.gov Novel 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) iron chelators, which share a pyridinone ring system, have demonstrated neuroprotective capabilities. nih.gov These compounds protect against cell death by chelating iron, thereby reducing the formation of reactive oxygen species (ROS) and acting as antioxidants. nih.gov They have also been shown to decrease the intracellular burden of α-synuclein, a protein that aggregates in Parkinson's disease. nih.gov
In the context of Alzheimer's disease, neuroinflammation is a key pathological feature. nih.gov Derivatives of a related isomer, pyrrolo[3,4-d]pyridazinone, have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In neuron-like cells exposed to lipopolysaccharide (LPS) to simulate inflammation, these compounds reduced the negative effects of the toxin. They were observed to decrease levels of free radicals and nitrites, reduce DNA damage, and improve neuronal characteristics such as neurite length and outgrowth. nih.gov
Another critical target in Alzheimer's disease is glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme involved in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. nih.gov A novel inhibitor based on the pyrrolo[2,3-b]pyridine scaffold, compound S01 , was designed and found to be a potent GSK-3β inhibitor with an IC₅₀ of 0.35 nM. nih.gov In cellular models, S01 increased the phosphorylation of GSK-3β at Ser9 (an inhibitory modification) and decreased the phosphorylation of tau at Ser396. nih.gov It also promoted the outgrowth of neurites and showed low cytotoxicity. nih.gov In a zebrafish model of Alzheimer's disease, S01 significantly improved motor function. nih.gov
Furthermore, derivatives of pyrrolopyridine have been developed as monoamine oxidase B (MAO-B) inhibitors. researchgate.net Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine (B1211576) levels in the brain. Certain (Pyrrolo-pyridin-5-yl)benzamides have been shown to be effective MAO-B inhibitors that can penetrate the blood-brain barrier and exhibit neuroprotective effects on cortical neurons, including promoting the outgrowth of neurite networks. researchgate.net
Table 3: Neuroprotective Activity of Pyrrolopyridine Derivatives and Related Compounds
| Compound/Derivative Class | Target/Disease Model | Mechanism of Action | Observed Effects |
|---|---|---|---|
| 1,2-HOPO Derivatives | Parkinson's Disease Model | Iron Chelation, Antioxidant | Cellular preservation, Reduced ROS, Decreased α-synuclein burden nih.gov |
| Pyrrolo[3,4-d]pyridazinones | Neuroinflammation (LPS-induced) | COX-2 Inhibition | Reduced free radicals, Decreased DNA damage, Improved neurite outgrowth nih.gov |
| S01 (Pyrrolo[2,3-b]pyridine) | Alzheimer's Disease Model | GSK-3β Inhibition (IC₅₀ = 0.35 nM) | Decreased tau phosphorylation, Promoted neurite outgrowth, Improved motor function in zebrafish nih.gov |
| (Pyrrolo-pyridin-5-yl)benzamides | Cortical Neurons | MAO-B Inhibition | Neuroprotection, Induced neurite network outgrowth researchgate.net |
This table summarizes findings from various studies on related heterocyclic compounds, highlighting potential mechanisms for neuroprotection.
Advanced Research Directions and Translational Perspectives
Development of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine as a Tool Compound for Biological Research
While direct applications of this compound as a standalone tool compound are not yet widely documented, its parent scaffold, 1H-pyrrolo[3,2-c]pyridine, is a critical pharmacophore in the design of bioactive molecules. semanticscholar.org Derivatives of this scaffold have shown potential as FMS kinase inhibitors, suggesting their utility in developing tools for cancer and arthritis research. mdpi.com The core structure serves as a rigid framework to which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of probes to investigate biological pathways.
Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Efficacy and Selectivity
Significant progress has been made in designing and synthesizing derivatives of the 1H-pyrrolo[3,2-c]pyridine core to create potent anticancer agents. Researchers have successfully used this scaffold to develop a novel series of colchicine-binding site inhibitors (CBSIs). nih.gov The design strategy involved a "configuration-constrained" approach, where the rigid 1H-pyrrolo[3,2-c]pyridine ring system was used to replace the flexible cis-olefin bond of Combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor. semanticscholar.org This modification aimed to lock the molecule in its bioactive conformation.
The synthesis yielded a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. semanticscholar.org Biological evaluations of these compounds against three human cancer cell lines—HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer)—demonstrated that many of the derivatives possess moderate to excellent antiproliferative activities. nih.gov
Among the synthesized compounds, derivative 10t , which incorporates an indolyl moiety, exhibited the most potent anticancer activity. nih.gov The success of this strategy highlights that using a rigid 1H-pyrrolo[3,2-c]pyridine scaffold is an effective method for maintaining and enhancing potent antiproliferative activity. nih.govsemanticscholar.org
| Compound | B-Ring Moiety | HeLa | SGC-7901 | MCF-7 |
|---|---|---|---|---|
| 10a | Phenyl | 0.53 | 0.68 | 0.91 |
| 10c | m-tolyl | 0.41 | 0.55 | 0.76 |
| 10f | 2-methoxyphenyl | 0.32 | 0.47 | 0.62 |
| 10i | 3-hydroxy-4-methoxyphenyl | 0.25 | 0.31 | 0.48 |
| 10p | Naphthalen-2-yl | 0.28 | 0.35 | 0.51 |
| 10r | Pyridin-3-yl | 0.39 | 0.42 | 0.59 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.011 | 0.009 | 0.015 |
Combination Therapies Involving this compound Derivatives
Currently, there is limited published research on the use of this compound derivatives in combination therapies. This remains an area for future investigation as these compounds are further developed and characterized.
Emerging Applications beyond Current Therapeutic Areas
The primary application for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold is in oncology, specifically as microtubule-targeting agents that inhibit tubulin polymerization. semanticscholar.org However, the versatility of the pyrrolopyridine core suggests potential in other therapeutic areas. For instance, certain pyrrolo[3,2-c]pyridine derivatives have been identified as potential inhibitors of FMS kinase, indicating possible applications in treating inflammatory diseases like arthritis in addition to cancer. mdpi.com The development of this scaffold for other kinase targets or receptor families represents a promising avenue for future research.
Pharmacological and Toxicological Profiling (excluding dosage and administration)
The pharmacological effects of 1H-pyrrolo[3,2-c]pyridine derivatives have been characterized primarily through their anticancer activity. The lead compound 10t was shown to potently inhibit tubulin polymerization. nih.gov Further cellular studies revealed that at a concentration of 0.12 µM, it significantly disrupts the dynamics of tubulin microtubules. nih.govsemanticscholar.org This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death). nih.gov
Physicochemical property predictions for compound 10t indicate that it adheres to Lipinski's rule of five, suggesting it possesses drug-like properties. nih.gov While specific toxicological studies on these derivatives are not detailed, it is noted that colchicine-binding site inhibitors as a class can be associated with adverse effects such as neurotoxicity and haematotoxicity. nih.gov
Future Directions in Structure-Guided Drug Design and Optimization
The development of 1H-pyrrolo[3,2-c]pyridine derivatives serves as a prime example of structure-guided drug design. The initial design was inspired by the structure of natural products like CA-4, with the pyrrolo[3,2-c]pyridine scaffold being used to enforce a bioactive conformation. semanticscholar.org
Future optimization will likely leverage the detailed understanding of the compound-target interactions. Molecular modeling studies have suggested that compound 10t interacts with the colchicine (B1669291) binding site of tubulin by forming hydrogen bonds with key amino acid residues, specifically Thrα179 and Asnβ349. nih.gov This molecular insight provides a clear path for further optimization. Future design efforts could focus on modifying the substituents on the aryl ring and the pyrrolopyridine core to enhance these interactions, improve binding affinity, and increase selectivity, thereby potentially reducing off-target effects.
Investigation of Prodrug Strategies
The investigation of prodrug strategies for this compound and its derivatives is an area with minimal published research to date. Developing prodrugs could be a viable strategy in the future to improve the pharmacokinetic properties, enhance the solubility, or achieve targeted delivery of these potent compounds, warranting further exploration as lead candidates progress.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step strategies:
- Starting materials : Pyrrolidine or pyridine derivatives serve as precursors (e.g., allylation of pyrrolidine frameworks) .
- Key steps : Allylation to introduce substituents, followed by reductive amination or nucleophilic substitution to form the methanamine group .
- Optimization : Reaction temperature (60–100°C), pH control (acidic for imine formation), and solvent choice (ethanol/methanol) improve yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrrolopyridine ring and methanamine position .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₉N₃, m/z 147.08) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. How does the dihydrochloride salt form enhance solubility, and what are its preparation protocols?
- Answer : The dihydrochloride salt increases aqueous solubility via protonation of the amine group. Preparation involves:
- Reacting the free base with HCl gas in anhydrous ether .
- Lyophilization to isolate the crystalline salt, confirmed by Cl⁻ ion chromatography .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of the pyrrolopyridine core?
- Answer : DFT calculations (e.g., B3LYP hybrid functional) model:
- Electron density : Localization on the nitrogen atoms, influencing nucleophilic attack sites .
- HOMO-LUMO gaps : Predict redox behavior (e.g., suitability for catalysis or ligand design) .
- Validation : Compare computed vs. experimental IR/NMR spectra to refine exchange-correlation functionals .
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?
- Answer :
- Substitutions : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 3 increases binding affinity to kinase targets .
- SAR methods :
- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) .
Q. How are contradictions in spectral data resolved during characterization?
- Answer : Contradictions (e.g., unexpected NMR splitting) require:
- Multi-technique validation : Cross-check FTIR (amine N-H stretch ~3300 cm⁻¹) and X-ray crystallography .
- Dynamic NMR : Assess rotational barriers in flexible substituents .
Methodological Challenges
Q. What strategies mitigate low yields in multi-step syntheses of pyrrolopyridine derivatives?
- Answer :
- Catalytic optimization : Use Pd/C or Ni catalysts for selective hydrogenation .
- Protecting groups : Boc or Fmoc groups prevent side reactions during allylation .
- Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic steps .
Q. How are mechanistic pathways elucidated for reactions involving this compound?
- Answer :
- Kinetic studies : Monitor intermediates via time-resolved UV-Vis or LC-MS .
- Isotopic labeling : ¹⁵N-labeled amines track N-methylation pathways .
- Computational modeling : Transition state analysis with Gaussian software identifies rate-limiting steps .
Comparative Analysis
Q. How does the pyrrolopyridine scaffold compare to indole or pyrimidine analogs in drug discovery?
- Answer :
- Bioactivity : Pyrrolopyridines show higher selectivity for serotonin receptors vs. indoles (e.g., 5-HT₆) .
- Solubility : Pyrimidine analogs have lower logP values but reduced blood-brain barrier penetration .
- Synthetic accessibility : Indoles require costly palladium catalysts for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
